molecular formula C3H7NO2 B2481866 1,2-Oxazolidin-4-ol CAS No. 412279-21-1; 82409-18-5

1,2-Oxazolidin-4-ol

Cat. No.: B2481866
CAS No.: 412279-21-1; 82409-18-5
M. Wt: 89.094
InChI Key: BBWJIHMTJCJDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Oxazolidin-4-ol: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is of significant interest due to its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Oxazolidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-free domino annulation or Mannich reactions. These methods are favored due to their efficiency and high yields. Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Oxazolidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Oxazolidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Derivatives of this compound are investigated for their potential antibacterial and antiviral properties.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Oxazolidin-4-ol involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The compound’s unique ring structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1,2-Oxazolidin-4-ol is unique due to its specific ring structure and the presence of both hydroxyl and amine functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,2-oxazolidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWJIHMTJCJDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412279-21-1
Record name 1,2-oxazolidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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